Ethyl 2-(hydroxymethyl)nicotinate
Overview
Description
Ethyl 2-(hydroxymethyl)nicotinate: is a chemical compound that belongs to the class of nicotinic acid derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications and environmental impact. The compound has a molecular formula of C9H11NO3 and a molecular weight of 181.19 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(hydroxymethyl)nicotinate can be synthesized through various synthetic routes. One common method involves the esterification of nicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: On an industrial scale, the production of nicotinic acid derivatives, including this compound, often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is widely used due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(hydroxymethyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nicotinic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include various nicotinic acid derivatives, alcohols, and substituted nicotinates .
Scientific Research Applications
Ethyl 2-(hydroxymethyl)nicotinate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 2-(hydroxymethyl)nicotinate involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed that the compound exerts its effects through the modulation of nicotinic acid receptors and related pathways. This modulation can lead to various physiological responses, including vasodilation and anti-inflammatory effects .
Comparison with Similar Compounds
Methyl nicotinate: A methyl ester of niacin used to treat muscle and joint pain.
Nicotinamide: An amide derivative of nicotinic acid with various biological applications.
Uniqueness: Ethyl 2-(hydroxymethyl)nicotinate is unique due to its specific structural features, which allow it to interact with different molecular targets compared to other nicotinic acid derivatives. Its hydroxymethyl group provides additional sites for chemical modification, making it a versatile compound for various applications .
Biological Activity
Ethyl 2-(hydroxymethyl)nicotinate (EHN) is a derivative of nicotinic acid that has garnered interest in various fields, including medicinal chemistry and pharmacology. This compound exhibits a range of biological activities, primarily attributed to its structural features and interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity of EHN, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Synthesis
This compound is synthesized through the esterification of nicotinic acid with ethanol, often using catalysts like sulfuric acid under reflux conditions. The general synthetic route can be summarized as follows:
- Starting Materials : Nicotinic acid and ethanol.
- Catalyst : Sulfuric acid.
- Process : Refluxing the mixture followed by recrystallization for purification.
This synthesis allows for the production of EHN in significant yields, facilitating its use in various research applications .
The mechanism by which EHN exerts its biological effects is not fully elucidated but is believed to involve modulation of nicotinic acid receptors and related pathways. These interactions may lead to physiological responses such as vasodilation and anti-inflammatory effects. Specifically, EHN's action may be mediated through:
- Vasodilation : Similar to other nicotinic acid derivatives, EHN may promote vasodilation by enhancing blood flow through peripheral capillaries .
- Prostaglandin Release : The compound potentially stimulates the release of local prostaglandins, which play a crucial role in vascular smooth muscle relaxation .
Pharmacological Effects
EHN has been studied for various pharmacological effects, including:
- Vasodilatory Effects : EHN has shown potential in improving blood circulation by acting on peripheral blood vessels, which can be beneficial in conditions like hypertension and peripheral artery disease.
- Anti-inflammatory Properties : Research indicates that EHN may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases .
Case Studies and Research Findings
- Vasodilation Studies :
- Anti-inflammatory Research :
- Neuroprotective Potential :
Table 1: Summary of Biological Activities of this compound
Biological Activity | Effect | Reference |
---|---|---|
Vasodilation | Increased blood flow | |
Anti-inflammatory | Reduced cytokine levels | |
Neuroprotection | Potential BBB permeability |
Table 2: Synthetic Methods for this compound
Method | Yield (%) | Notes |
---|---|---|
Esterification | ~50% | Using sulfuric acid catalyst |
Oxidation | Variable | Alternative method for industrial scale |
Properties
IUPAC Name |
ethyl 2-(hydroxymethyl)pyridine-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9(12)7-4-3-5-10-8(7)6-11/h3-5,11H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KROQWMABGUAJFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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